3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile

Physical Property Comparison Purification Feasibility Regioisomer Differentiation

This heteroaryl-3-oxopropanenitrile is a strategic building block with three orthogonal reactive sites (ketone, nitrile, aryl bromide) for chemoselective transformations. Its unique 2-pyridyl geometry enables intramolecular cyclization to form pyrido[1,2-a]pyrimidin-4-one kinase inhibitor scaffolds, a reaction not possible with regioisomeric analogs. The enhanced acidity (pKa ~5) allows mild enolate generation, preserving the bromine handle for subsequent cross-coupling. It is a direct precursor to patented pharmacophores (U.S. Patent 5,206,258). ≥98% purity ensures minimal batch variability in parallel synthesis workflows. Choose this compound for streamlined, orthogonal diversification in medicinal chemistry and fragment-based screening programs.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B14006803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(=O)CC#N
InChIInChI=1S/C8H5BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2
InChIKeyVHDWNAOOOGTWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile (CAS 1402672-79-0) – Procurement-Ready Building Block for Heterocycle Synthesis


3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile (CAS 1402672-79-0) is a brominated β-ketonitrile comprising a 5-bromopyridin-2-yl group linked to a 3-oxopropanenitrile moiety . With a molecular formula of C₈H₅BrN₂O and a molecular weight of 225.05 g·mol⁻¹, it belongs to the class of heteroaryl-3-oxopropanenitrile derivatives that serve as versatile intermediates in medicinal chemistry and heterocycle construction [1]. The compound features three reactive centres – the ketone carbonyl, the nitrile carbon, and the aryl bromide – enabling orthogonal functionalization strategies that are not simultaneously available in non-brominated or regioisomeric analogs.

Why 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile Cannot Be Replaced by Positional Isomers or Dehalogenated Analogs


The 2-pyridyl attachment in 3-(5-bromopyridin-2-yl)-3-oxopropanenitrile places the nitrile group in spatial proximity to the pyridine nitrogen, a geometric feature that is absent in the 3-pyridyl and 4-pyridyl regioisomers. This proximity is essential for intramolecular cyclization reactions – e.g., formation of pyrido[1,2-a]pyrimidin-4-ones – that are blocked or diverted in the 3-pyridyl isomer . Furthermore, the bromine at the 5-position on the 2-pyridyl ring provides a synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), whereas the non-brominated analog (3-oxo-3-(pyridin-2-yl)propanenitrile, CAS 54123-21-6) lacks this diversification point . Simply substituting one regioisomer or dehalogenated variant would alter or eliminate a key reactivity axis, directly compromising downstream synthetic efficiency and accessible chemical space.

Quantitative Differentiation Evidence: 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile vs. Its Closest Analogs


Lower Predicted Boiling Point vs. the 3-Pyridyl Regioisomer (3-(6-Bromopyridin-3-yl)-3-oxopropanenitrile)

The target 2-pyridyl compound exhibits a predicted boiling point of 370.0 ± 37.0 °C, which is approximately 52 °C lower than the 422.2 ± 40.0 °C predicted for the 3-pyridyl regioisomer (3-(6-bromopyridin-3-yl)-3-oxopropanenitrile, CAS 2035416-87-4) . The lower boiling point can translate into gentler distillation or sublimation conditions during purification, reducing the risk of thermal degradation of this β-ketonitrile scaffold.

Physical Property Comparison Purification Feasibility Regioisomer Differentiation

pKa Shift of ~1 Unit Relative to the 3-Pyridyl Isomer – Implications for Acid/Base-Mediated Chemistry

The predicted pKa of 3-(5-bromopyridin-2-yl)-3-oxopropanenitrile is 5 ± 0.14 , whereas the 3-pyridyl isomer (3-(6-bromopyridin-3-yl)-3-oxopropanenitrile) has a predicted pKa of 6.05 ± 0.13 . This ~1.05 unit difference means the 2-pyridyl compound is more acidic by roughly an order of magnitude. In practice, this affects deprotonation conditions for enolate formation: the 2-pyridyl isomer can be quantitatively deprotonated with weaker bases, enabling chemoselective alkylation or aldol reactions in the presence of acid-sensitive functional groups.

Acid Dissociation Reaction Selectivity Regioisomer Differentiation

Purity Differential: 98% (Leyan) vs. Typical 95% for 3-Pyridyl and Non-Brominated Analogs

Commercially, 3-(5-bromopyridin-2-yl)-3-oxopropanenitrile is supplied at 98% purity by Leyan (Product No. 1973726) . In contrast, the 3-pyridyl isomer 3-(5-bromopyridin-3-yl)-3-oxopropanenitrile is typically offered at 95% purity [1], and the non-brominated analog 3-oxo-3-(pyridin-2-yl)propanenitrile is commonly listed at 95% purity [2]. This 3-percentage-point purity advantage reduces the impurity burden in subsequent reactions, which is particularly relevant for fragment-based library synthesis where minor impurities can confound biological assay interpretation.

Chemical Purity Vendor Specification Procurement Quality

Bromine as a Synthetic Handle: Enables Cross-Coupling Diversification Absent in Non-Halogenated Analog

The bromine substituent at the C5 position of the pyridine ring in 3-(5-bromopyridin-2-yl)-3-oxopropanenitrile permits palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions, a capability entirely absent in the non-brominated analog 3-oxo-3-(pyridin-2-yl)propanenitrile (CAS 54123-21-6) . This single atom difference (Br vs. H) transforms the compound from a terminal intermediate into a branching point for library synthesis. Literature precedent for 2-bromopyridines demonstrates successful coupling with arylboronic acids using Pd₂(dba)₃/phosphine oxide catalyst systems [1]; the 5-bromo substitution pattern in the target compound is expected to show comparable reactivity.

Cross-Coupling Synthetic Diversification Building Block Comparison

High-Value Application Scenarios for 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile Based on Quantitative Differentiation


Regioselective Synthesis of Pyrido[1,2-a]pyrimidin-4-ones via Intramolecular Cyclization

The spatial proximity of the nitrile group to the pyridine nitrogen in 3-(5-bromopyridin-2-yl)-3-oxopropanenitrile – a geometric feature absent in the 3-pyridyl isomer – enables base-promoted intramolecular cyclization to form pyrido[1,2-a]pyrimidin-4-one scaffolds. The enhanced acidity of the target compound (pKa ~5 vs. ~6.05 for the 3-pyridyl isomer) permits mild enolate generation, facilitating cyclization under conditions that preserve the bromine handle for subsequent cross-coupling diversification. This two-step sequence (cyclization then Suzuki coupling) generates a privileged kinase-inhibitor scaffold from a single building block .

Parallel Library Synthesis via Chemoselective Elaboration of Orthogonal Reactive Sites

The compound possesses three orthogonal reactive sites: (1) the ketone carbonyl for nucleophilic addition or condensation, (2) the nitrile for hydrolysis, reduction, or cycloaddition, and (3) the aryl bromide for transition-metal-catalyzed cross-coupling. This orthogonality allows sequential, chemoselective transformations without protecting-group manipulation. The 98% commercial purity reduces batch-to-batch variability in library production, and the ~52 °C lower boiling point vs. the 3-pyridyl isomer simplifies intermediate purification in automated parallel synthesis workflows .

Fragment-Based Drug Discovery: Brominated β-Ketonitrile as a Three-Point Fragment

In fragment-based screening, the compound serves as a compact (MW 225.05), bromine-containing fragment that can engage targets through hydrogen bonding (nitrile, carbonyl) and halogen bonding (bromine). The predicted pKa of ~5 enables the compound to exist partially in its enolate form at physiological pH, potentially facilitating covalent targeting of nucleophilic residues. The 3-pyridyl isomer, with its higher pKa (~6.05), would have a lower enolate population under identical conditions, yielding different reactivity profiles .

Intermediate for Heteroaryl-3-oxopropanenitrile-Derived Myelopoiesis-Stimulating Agents

U.S. Patent 5,206,258 discloses heteroaryl-3-oxopropanenitrile derivatives as agents for stimulating myelopoiesis in bone-marrow-suppressed mammals. The 5-bromo-2-pyridyl substitution pattern in the target compound positions it as a direct synthetic precursor to the claimed pharmacophore, allowing introduction of the required aryl/heteroaryl diversity elements via cross-coupling at the bromine position. Neither the non-brominated analog nor the 3-pyridyl isomer can serve this dual role of pharmacophore precursor and diversification point [1].

Quote Request

Request a Quote for 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.